Tetraethylphosphonium bromide
Description
Significance of Quaternary Phosphonium (B103445) Salts in Modern Chemical Science
Quaternary phosphonium salts (QPSs) represent a class of compounds characterized by a central phosphorus atom bonded to four organic groups, resulting in a positively charged cation. researchgate.net This structure imparts a range of valuable properties, making them indispensable in various scientific and industrial domains.
One of the most prominent applications of QPSs is in phase-transfer catalysis . cymitquimica.comlookchem.com They facilitate the transfer of reactants between immiscible phases, such as an aqueous and an organic layer, thereby accelerating reaction rates and improving yields in numerous organic syntheses. cymitquimica.comlookchem.com Their effectiveness stems from the ability of the lipophilic cation to drag the desired anion into the organic phase where the reaction occurs.
Furthermore, many QPSs are classified as ionic liquids (ILs) , which are salts with melting points below 100°C. shokubai.orgacs.org These materials exhibit unique properties such as low vapor pressure, high thermal stability, and wide electrochemical windows, making them attractive as "green" solvents and electrolytes in various applications, including electrochemistry and catalysis. shokubai.orgacs.orgrsc.org The versatility of QPSs allows for the tuning of their physical and chemical properties by modifying the organic substituents, enabling the design of task-specific ionic liquids.
In the realm of materials science, QPSs are utilized in the preparation of advanced materials like polymers and nanocomposites. chemimpex.com Their incorporation can modify surface properties and enhance material performance. chemimpex.com Moreover, recent research has explored their potential in the synthesis of nanomaterials and in applications related to energy storage, such as in batteries. lookchem.comalfachemic.com
Historical Development and Contemporary Research Trends in Tetraalkylphosphonium Bromides
The investigation of quaternary 'onium' salts dates back to the late 19th century, with initial interest in compounds like pyridinium (B92312) hydrochloride. rsc.org However, the significant development of tetraalkylphosphonium salts, a subset of QPSs, gained momentum in the mid-20th century. researchgate.net A key milestone was the discovery that mixtures of aluminum chloride and ethylpyridinium halides form room-temperature molten salts, a precursor to modern ionic liquids. rsc.org The term "ionic liquids" itself was coined in 1961. rsc.org
The commercial availability of various trialkylphosphines from the mid-1980s spurred further development in the synthesis and application of tetraalkylphosphonium halides. researchgate.net A notable industrial application emerged in 1996 with Eastman Chemical's process for synthesizing 2,5-dihydrofuran (B41785) using a tetraalkylphosphonium ionic liquid. rsc.org
Contemporary research on tetraalkylphosphonium bromides, including Tetraethylphosphonium bromide, is vibrant and multifaceted. A significant trend is their application as catalysts and solvents in the conversion of biomass into valuable chemicals. For instance, tetrabutylphosphonium (B1682233) bromide has been shown to be an effective catalyst for the dehydration of diols to produce important monomers like 1,3-butadiene (B125203). shokubai.orgacs.org
The synthesis of novel ionic liquids based on tetraalkylphosphonium bromides continues to be an active area of research. sigmaaldrich.commdpi.com Scientists are exploring how different anions and modifications to the alkyl chains affect the physicochemical properties of these salts, tailoring them for specific applications such as the capture of industrial gases or as draw solutes in forward osmosis. sigmaaldrich.commdpi.com
Furthermore, there is a growing interest in the biological activities of these compounds. While much of the focus has been on their antimicrobial properties, research is expanding to understand their interactions with biological systems for potential applications in biotechnology and medicine. rsc.orgnih.govtandfonline.com
Prospective Research Avenues and Future Directions for this compound
The future of this compound research is poised for exciting advancements across several key areas. A primary focus will likely be the continued development of more efficient and selective catalytic systems. This includes its use in green chemistry applications, such as the valorization of renewable feedstocks and the development of environmentally benign synthesis routes.
Another promising direction lies in the field of energy storage and conversion . The favorable electrochemical properties of phosphonium-based ionic liquids, including their wide electrochemical windows and high conductivity, make this compound and its derivatives strong candidates for use as electrolytes in next-generation batteries and other electrochemical devices. lookchem.comrsc.orgchemimpex.com Research into modifying its structure to enhance ionic conductivity and stability will be crucial.
The exploration of this compound in materials science is also expected to expand. Its role in the synthesis of functional polymers, membranes, and nanocomposites warrants further investigation. chemimpex.com For example, its use in creating materials with specific thermal or conductive properties could lead to new technologies in electronics and separation processes.
Finally, the unique interactions of this compound with biological molecules open up avenues in biotechnology . Research into its use for the extraction and purification of biomolecules or as a component in drug delivery systems could yield significant breakthroughs. chemimpex.comnih.gov Understanding the structure-activity relationships will be key to designing phosphonium salts with tailored biological activities and low toxicity.
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C8H20BrP | cymitquimica.com |
| Molecular Weight | 227.12 g/mol | lookchem.comnih.gov |
| Appearance | White to almost white crystalline solid/powder | cymitquimica.comlookchem.comchemicalbook.comtcichemicals.com |
| Melting Point | 333-335 °C (lit.) | lookchem.comchemicalbook.comchemsrc.com |
| Solubility | Soluble in polar solvents like water and alcohols. | cymitquimica.comlookchem.com |
| CAS Number | 4317-07-1 | cymitquimica.comlookchem.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
tetraethylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20P.BrH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXPXSXEKKHIRR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](CC)(CC)CC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431954 | |
| Record name | Tetraethylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4317-07-1 | |
| Record name | Tetraethylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylphosphonium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Refined Preparation Routes for Tetraethylphosphonium Bromide
Established Synthetic Pathways for Tetraethylphosphonium Bromide Analogs
The most common and direct method for preparing this compound is through the quaternization of a tertiary phosphine (B1218219). This reaction involves treating triethylphosphine (B1216732) with an alkyl halide, specifically ethyl bromide. The phosphorus atom in triethylphosphine acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromide in a classic Sɴ2 reaction.
The general chemical equation for this synthesis is: P(C₂H₅)₃ + C₂H₅Br → [P(C₂H₅)₄]⁺Br⁻
This reaction is typically performed in a suitable solvent like acetonitrile (B52724) or under solvent-free conditions. tandfonline.comresearchgate.nettandfonline.com Heating may be required to achieve a practical reaction rate. chemicalbook.com The product, this compound, is an ionic solid that can be isolated through crystallization and filtration. nih.gov
This fundamental approach is versatile and is used to create a wide range of quaternary phosphonium (B103445) salt analogs. For example, tetrabutylphosphonium (B1682233) bromide is synthesized by reacting tributylphosphine (B147548) with an appropriate butyl halide. chemicalbook.com Similarly, by using phosphines and alkyl halides with different organic groups, a diverse array of both symmetrical and asymmetrical phosphonium salts can be produced. A more recent approach involves the reaction of phosphine oxides with Grignard reagents, which circumvents the often slow kinetics associated with traditional phosphine alkylation. nih.govrsc.org
Advancements in Green Chemistry Protocols for Quaternary Phosphonium Bromide Synthesis
The principles of green chemistry have spurred the development of more sustainable methods for synthesizing quaternary phosphonium bromides. These advancements focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.
A significant development is the implementation of solvent-free synthesis . tandfonline.com By conducting the reaction between the tertiary phosphine and the alkyl halide without a solvent, often referred to as neat conditions, volatile organic compound (VOC) emissions are eliminated, and product separation is simplified. tandfonline.comrsc.org These reactions can be driven to completion by heating the mixture of reactants. chemicalbook.com
The use of alternative energy sources is another key green innovation. Microwave irradiation has been shown to dramatically accelerate the rate of phosphonium salt synthesis, leading to significantly shorter reaction times and reduced energy usage compared to conventional heating. cdnsciencepub.comresearchgate.netbiomedres.us This technique is effective even under solvent-free conditions. cdnsciencepub.comresearchgate.net
Furthermore, the design of bifunctional catalysts represents a sophisticated green approach. For instance, specially designed phosphonium salt catalysts that also contain a hydrogen-bonding group (like a hydroxyl or urea (B33335) moiety) can efficiently catalyze reactions like the synthesis of cyclic carbonates from epoxides and CO2 under mild, atmospheric pressure conditions. rsc.orgnii.ac.jp
Optimization of Reaction Parameters for Enhanced Product Purity and Yield
To maximize the efficiency and quality of this compound synthesis, several reaction parameters are carefully controlled and optimized.
Temperature : This is a critical factor influencing reaction speed and product quality. While higher temperatures accelerate the reaction, they can also promote side reactions or decomposition, thus lowering purity. The optimal temperature is a trade-off between reaction rate and selectivity. semanticscholar.orgacs.org
Solvent Choice : The reaction medium can significantly affect the outcome. Polar aprotic solvents can facilitate the reaction by stabilizing the charged transition state. acs.org However, in line with green chemistry, there is a move towards using more benign solvents like isopropanol (B130326) or conducting reactions under solvent-free conditions. tandfonline.comacs.org
Stoichiometry : The molar ratio of reactants is crucial. Using a slight excess of the alkylating agent (ethyl bromide) can help drive the reaction to completion, ensuring that the more valuable phosphine is fully consumed. However, a large excess can complicate purification.
Reaction Time : The duration must be sufficient for the reaction to go to completion. Monitoring the reaction's progress using analytical techniques like NMR spectroscopy or chromatography helps in determining the optimal time to stop the reaction and begin product isolation.
Interactive Table: Optimization of Quaternary Phosphonium Salt Synthesis
| Parameter | General Effect | Optimization Goal |
|---|---|---|
| Temperature | Increases reaction rate; may increase side products. | Balance rate and selectivity to maximize yield of pure product. semanticscholar.orgacs.org |
| Solvent | Polarity affects reaction rate and solubility. | Select for optimal rate, ease of purification, and minimal environmental impact. acs.org |
| Reactant Ratio | Excess of one reactant can drive completion. | Use a slight excess of the less expensive reactant to maximize conversion. |
| Reaction Time | Longer times lead to higher conversion, up to a point. | Minimize time to save energy and prevent product degradation. |
| Catalyst | Can lower activation energy and improve selectivity. | Use bifunctional or phase-transfer catalysts for mild conditions and high yields. rsc.orgnii.ac.jp |
Considerations for Scalable Production in Academic and Industrial Settings
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several important considerations to ensure safety, efficiency, and cost-effectiveness.
Heat Management : Quaternization reactions are often exothermic. On a large scale, the heat generated must be effectively removed to prevent a runaway reaction, which could lead to a dangerous increase in temperature and pressure. This requires reactors with efficient cooling systems and careful control over the rate of addition of reactants.
Mixing : Ensuring thorough mixing of the reactants is vital for maintaining consistent reaction rates and product quality, particularly if the reaction mixture is heterogeneous. The design of the reactor, including the type and speed of the agitator, is critical for achieving homogeneity.
Process Control and Automation : Industrial production benefits from advanced process control systems that monitor key parameters like temperature, pressure, and pH in real-time. Automation can improve safety and consistency, reducing the potential for human error.
Downstream Processing : The purification and isolation of the final product on a large scale must be efficient. This may involve large-scale crystallization, filtration, and drying equipment. The choice of purification method will depend on the required purity of the final product and the nature of any impurities.
Catalytic Applications in Complex Organic Transformation Pathways
Phase Transfer Catalysis (PTC) Mechanisms and Efficiency Enhancements by Tetraethylphosphonium Bromide
Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases. This compound, as a phase transfer catalyst, forms a lipophilic ion pair with an anionic reactant from an aqueous or solid phase, transporting it into an organic phase where the reaction occurs. Quaternary phosphonium (B103445) salts are particularly effective in this role due to their chemical and thermal stability. acs.orgias.ac.in
In liquid-liquid phase transfer catalysis, the reaction can proceed either in the bulk organic phase (Starks' extraction mechanism) or at the interface between the two phases (Makosza's interfacial mechanism). ias.ac.in The efficiency of a catalyst like this compound is closely tied to its ability to facilitate the transfer of anions across this interface.
The kinetics of such systems are influenced by several factors:
Catalyst Concentration: The reaction rate typically increases with catalyst concentration, as a higher concentration of the phosphonium salt leads to a greater transfer of the reacting anion into the organic phase. dtic.mil
Stirring Speed: At low stirring speeds, the reaction rate can be limited by the diffusion of species across the phase boundary. Beyond a certain speed (e.g., >350 rpm), the interfacial area becomes maximized, and the intrinsic chemical reaction rate becomes the limiting factor. dtic.mil
Lipophilicity of the Cation: The tetraethylphosphonium cation's moderate alkyl chain length provides a balance of solubility in both aqueous and organic phases, which is crucial for efficient anion exchange at the interface. Generally, phosphonium salts can exhibit higher reactivity than their ammonium (B1175870) counterparts due to the formation of looser, more reactive ion pairs with the anion. phasetransfercatalysis.com
Research on the hydrolysis of p-toluenesulfonyl fluoride (B91410) using the analogous catalyst tetrabutylphosphonium (B1682233) bromide has shown that the observed rate increases exponentially with catalyst concentration. dtic.mil This highlights the critical role of the catalyst in transporting the hydroxide (B78521) ion. The reaction kinetics can shift from being transport-dependent at low stirring speeds to being determined by the chemical reaction rate at higher speeds, demonstrating the complex interplay of physical and chemical processes at the interface. dtic.mil
Solid-liquid phase transfer catalysis (S-L PTC) offers several advantages over liquid-liquid systems, including milder reaction conditions, easier product separation, and often higher selectivity. In this mode, the phosphonium salt facilitates the reaction between a solid inorganic salt and an organic substrate dissolved in a non-polar solvent. jetir.org
A pertinent example, demonstrating the capability of this class of catalysts, is the synthesis of o-nitrodiphenyl ether from o-chloronitrobenzene and solid potassium phenoxide, catalyzed by tetra-n-butylphosphonium bromide. jetir.org The phosphonium cation exchanges its bromide anion for the phenoxide anion at the surface of the solid potassium phenoxide. The resulting lipophilic tetraalkylphosphonium phenoxide ion pair is soluble in the organic phase and reacts with o-chloronitrobenzene. The key advantages observed in this S-L PTC system include:
Controlled Temperature: The reaction is conducted at a manageable temperature. jetir.org
Enhanced Reaction Rate: The rate is significantly increased compared to uncatalyzed or L-L PTC systems. jetir.org
High Selectivity: The reaction is reported to be 100% selective, avoiding the side products often seen in L-L PTC. jetir.org
This demonstrates the effectiveness of tetraalkylphosphonium salts like this compound in mediating reactions involving solid nucleophiles.
A significant advantage of quaternary phosphonium salts over their quaternary ammonium analogues is their superior thermal stability. rsc.orgresearchgate.net This resilience allows them to be used in reactions that require elevated temperatures, where ammonium salts might undergo Hofmann elimination or other degradation pathways. acs.orgtandfonline.com
Tetraalkylphosphonium salts are known to be effective catalysts at temperatures between 140–160 °C. rsc.orgrsc.org For instance, tetraphenylphosphonium (B101447) bromide is a stable and effective catalyst for high-temperature PTC reactions. chemkente.com Similarly, tetrabutylphosphonium tribromide is noted to be stable up to approximately 200°C, making it suitable for thermal and microwave-assisted reactions where ammonium-based reagents would decompose. tandfonline.com This high thermal stability is a key characteristic of the phosphonium cation structure, enabling a broader operational window for organic synthesis. Therefore, this compound is also expected to exhibit robust performance in high-temperature applications.
Specific Organic Reactions Facilitated by this compound
Beyond its general role in PTC, this compound and its analogues are effective catalysts for specific and valuable organic transformations.
The Krapcho dealkoxycarbonylation is a widely used reaction for the removal of an ester group from a molecule, particularly from malonic esters and β-keto esters, to yield the corresponding mono-ester or ketone. researchgate.net This reaction is typically carried out by heating the substrate in a polar aprotic solvent like DMSO or DMF with water and a salt. researchgate.netresearchgate.net
While direct data for this compound is limited, the closely related catalyst tetrabutylphosphonium bromide is known to be effective for this transformation. The phosphonium salt's role is to facilitate the nucleophilic attack of the bromide anion on the alkyl group of the ester, leading to cleavage of the C-O bond. The resulting carboxylate intermediate then undergoes decarboxylation to yield the final product.
The general mechanism proceeds as follows:
Nucleophilic attack by the bromide ion (from the phosphonium salt) on the alkyl group of the ester.
Formation of an alkyl bromide and a carboxylate anion intermediate.
Decarboxylation of the intermediate to form an enolate.
Protonation of the enolate to yield the final dealkoxycarbonvlated product.
This method is valued for its neutral reaction conditions, which tolerate a wide range of other functional groups within the substrate. researchgate.net
Table 1: Representative Krapcho Dealkoxycarbonylation Conditions Based on analogous reactions.
| Substrate Type | Catalyst | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|
| Malonic Ester | Halide Salt (e.g., LiCl, NaCl) | DMSO/Water | 100-180 | Mono-ester |
Halogen exchange reactions, such as the Finkelstein reaction, involve the conversion of one alkyl halide to another. wikipedia.org Quaternary phosphonium salts have proven to be excellent catalysts for these transformations, particularly for converting alkyl chlorides to alkyl bromides.
Studies have shown that molten quaternary phosphonium salts, such as tetrabutylphosphonium bromide , supported on alumina (B75360) or silica (B1680970) are highly effective catalysts for the gas-phase halogen exchange between alkyl chlorides and a bromine source like 1,2-dibromoethane (B42909) (EDB). rsc.orgrsc.orgalfachemic.com The reactions are typically carried out in a continuous flow reactor at temperatures between 140–160 °C. rsc.orgrsc.org
The proposed catalytic cycle involves the following steps:
The supported phosphonium bromide reacts with the alkyl chloride, forming a phosphonium chloride and the desired alkyl bromide.
The phosphonium chloride then reacts with the bromine source (EDB) to regenerate the phosphonium bromide catalyst and produce a chlorinated byproduct.
This process is highly efficient, with conversions reported to be near equilibrium values. rsc.org The stability of the phosphonium salt at high temperatures is crucial for the success of these gas-phase reactions. rsc.org
Table 2: Halogen Exchange Catalysis Data Data from studies on supported tetrabutylphosphonium bromide. rsc.orgrsc.org
| Substrate | Brominating Agent | Catalyst | Support | Temperature (°C) | Conversion |
|---|---|---|---|---|---|
| Ethylene (B1197577) dichloride | 1,2-Dibromoethane | 10% w/w TBPBr | Alumina | 150 | ~85% |
| Ethylene dichloride | 1,2-Dibromoethane | 10% w/w TBPBr | Silica | 150 | ~55% |
Selective Dehydration of Diols to Conjugated Dienes
The conversion of biomass-derived feedstocks into valuable platform chemicals is a cornerstone of green chemistry. In this context, the selective dehydration of diols to produce conjugated dienes is a critical transformation, as dienes are essential monomers for the synthesis of rubbers and other polymers. Alkylphosphonium salts, such as this compound and its close analog tetrabutylphosphonium bromide, have been identified as highly effective catalysts for this process.
Research has demonstrated that tetrabutylphosphonium bromide can function as both a solvent and a catalyst for the dehydration of various diols, exhibiting high reaction rates and excellent product selectivity. A key advantage of this catalytic system is its ability to favor the formation of conjugated dienes over other potential byproducts, a selectivity not typically achieved with purely acidic catalysis. For instance, in the dehydration of 1,4-butanediol, this catalytic system has achieved a 94% yield of 1,3-butadiene (B125203) at complete conversion.
The proposed mechanism suggests that the phosphonium cation plays a crucial role in stabilizing reaction intermediates, guiding the reaction pathway toward the desired conjugated diene. This method combines stability, high efficiency, and straightforward product separation, making it a promising approach for the bio-based production of key monomers.
Table 1: Dehydration of Various Diols to Dienes Catalyzed by Tetrabutylphosphonium Bromide Data derived from studies on analogous alkylphosphonium salt catalysts.
| Diol Substrate | Major Diene Product | Conversion (%) | Yield (%) |
|---|---|---|---|
| 1,4-Butanediol | 1,3-Butadiene | 100 | 94 |
| 1,2-Hexanediol | 1,3-Hexadiene | - | - |
| Erythritol | 2,3-Butanedione | 100 | - |
Regioselective O-Alkylation of Ambident Nucleophiles
Ambident nucleophiles, such as phenoxide ions, possess two or more reactive sites, leading to potential challenges in achieving regioselectivity during alkylation reactions. The alkylation of a phenoxide can occur at the oxygen atom (O-alkylation) to form an ether, or at a carbon atom on the aromatic ring (C-alkylation) to form a substituted phenol. For many synthetic applications, selective O-alkylation is the desired outcome.
Phosphonium-based phase-transfer catalysts, including this compound, play a significant role in directing the regioselectivity of such reactions. The choice of catalyst can influence the reaction outcome by altering the reactivity of the nucleophile in the organic phase. It is well-understood that O-alkylation is typically the kinetically favored pathway, while C-alkylation is often thermodynamically controlled. sci-hub.se
Studies on the O-alkylation of 2-naphthol (B1666908) with benzyl (B1604629) chloride have successfully employed phosphonium-based ionic liquids, such as trihexyl(tetradecyl)phosphonium chloride and bromide, as phase-transfer catalysts. alfachemic.comtandfonline.com These catalysts efficiently transport the naphthoxide anion from the aqueous phase to the organic phase, where it reacts with the alkylating agent. The lipophilic phosphonium cation forms a loose ion pair with the naphthoxide anion, leaving the oxygen atom highly accessible and reactive. This preference for the kinetic pathway leads to high selectivity for the desired O-alkylated product, benzyl 2-naphthyl ether. alfachemic.comtandfonline.com The use of phosphonium salts in these liquid-liquid PTC reactions allows for high conversion rates and selectivity, with the added benefit of potential catalyst reuse. alfachemic.com
Synthesis of Organic Sulfides and Disulfides
The synthesis of organic sulfides (thioethers) is a fundamental transformation in organic chemistry, with applications in pharmaceuticals and materials science. A common method for their preparation is the nucleophilic substitution reaction between an alkyl halide and an inorganic sulfide (B99878) salt, such as sodium sulfide or sodium hydrosulfide (B80085). However, these reactants are often mutually insoluble, with the alkyl halide being soluble in an organic solvent and the sulfide salt in water.
This immiscibility presents a significant kinetic barrier, which can be overcome using a phase-transfer catalyst. Quaternary phosphonium salts, like this compound, are particularly effective for this purpose. nbinno.comnbinno.com The catalyst functions by pairing its lipophilic phosphonium cation with the sulfide or hydrosulfide anion from the aqueous phase. sci-hub.senbinno.com This ion pair, now soluble in the organic phase, transports the nucleophilic sulfur species to the reaction site, where it can readily displace the halide on the organic substrate. nbinno.com This process, known as phase-transfer catalysis, dramatically accelerates the reaction rate, allowing the synthesis to proceed under mild conditions with high yields. ijirset.com
The general mechanism involves the phosphonium cation (Q⁺) shuttling the sulfide anion from the aqueous phase to the organic phase, facilitating the Sₙ2 reaction with the alkyl halide (R-X).
Anion Exchange: Q⁺Br⁻ + Na₂S(aq) → Q₂²⁺S²⁻ + 2 NaBr(aq)
Nucleophilic Substitution: Q₂²⁺S²⁻ + 2 R-X(org) → 2 Q⁺X⁻(org) + R-S-R(org)
The catalyst is regenerated in the organic phase and can return to the aqueous interface to begin the cycle anew, making it a highly efficient process.
Heterogeneous and Supported Catalysis Incorporating this compound
While this compound is highly effective in homogeneous and biphasic systems, its utility extends to heterogeneous catalysis, where the catalyst is immobilized on a solid support. This approach offers significant advantages, including simplified catalyst separation, recovery, and recycling, which are crucial for industrial applications.
Phosphonium salts, particularly those with longer alkyl chains, are a class of ionic liquids that can serve as excellent media for dispersing and stabilizing metal nanoparticle catalysts. Their negligible vapor pressure, high thermal stability, and tunable properties make them ideal for high-temperature catalytic processes. Ruthenium nanoparticles stabilized in ionic liquids have shown high activity in various hydrogenation reactions.
In the context of C1 chemistry, the synthesis of ethylene glycol from syngas (a mixture of CO and H₂) is a significant industrial process often catalyzed by ruthenium-based systems. nbinno.comresearchgate.netphasetransfer.com The stability and activity of the ruthenium catalyst are paramount. Phosphonium-based ionic liquids can act as a stabilizing medium for ruthenium nanoparticles, preventing their aggregation and deactivation. nbinno.com This stabilization enhances the catalyst's lifetime and efficiency. The ionic liquid phase provides a unique environment that can influence the catalytic performance by modifying the electronic properties of the metal nanoparticles and facilitating reactant and product transport. Although direct reports on ethylene glycol synthesis using ruthenium dispersed in this compound are specific, the principle of using phosphonium ionic liquids to stabilize ruthenium catalysts for hydrogenation reactions is well-established and highly relevant to this application. nih.gov
Halogen exchange (Finkelstein reaction) is a fundamental process for converting alkyl chlorides to the more reactive alkyl bromides or iodides. This equilibrium reaction can be efficiently catalyzed by alkylphosphonium salts. To create a robust and recyclable catalytic system, these salts can be immobilized on solid supports like silica (SiO₂) and alumina (Al₂O₃).
Research on gas-phase halogen exchange between alkyl chlorides and bromides has demonstrated the efficacy of supported alkylphosphonium salt catalysts. sci-hub.se In these systems, a catalyst such as tetrabutylphosphonium bromide is impregnated onto the support material. The supported molten salt provides a highly active surface for the reaction.
Comparative studies have shown that the choice of support material significantly impacts catalyst performance. Alumina-supported catalysts generally exhibit higher conversion rates compared to their silica-supported counterparts. sci-hub.se This enhanced activity is likely due to favorable interactions between the acidic groups on the alumina surface and the phosphonium bromide catalyst. These supported systems are highly stable over extended periods of continuous flow, and the catalyst can be easily regenerated and reused without significant loss of activity. sci-hub.se
Table 2: Halogen Exchange Conversion over Supported Phosphonium Salt Catalysts Data based on the reaction of ethylene dichloride with ethylene dibromide at 150 °C using analogous supported alkylphosphonium salt catalysts.
| Catalyst System | Support | Conversion (%) |
|---|---|---|
| 10% w/w Tetrabutylphosphonium bromide | Alumina | ~85% |
| 10% w/w Hexadecyltributylphosphonium bromide | Alumina | ~80% |
| 10% w/w Tetrabutylphosphonium bromide | Silica | ~55% |
Comparative Analysis with Quaternary Ammonium-Based Phase Transfer Catalysts
In the field of phase-transfer catalysis, both quaternary phosphonium salts (quats) and quaternary ammonium salts are widely used. While they operate on the same fundamental principle of transporting anions between phases, there are critical differences in their performance, stability, and cost that dictate their suitability for specific applications.
Reactivity: Phosphonium salts, such as this compound, often exhibit higher reactivity and catalytic activity compared to their analogous ammonium counterparts (e.g., tetraethylammonium (B1195904) bromide). This is attributed to the nature of the cation. The phosphorus atom is larger and more polarizable than the nitrogen atom, resulting in a "softer" cation. This leads to the formation of a looser, more reactive ion pair with the transported anion in the organic phase. The less-shielded anion is more available for reaction, leading to faster reaction rates.
Thermal Stability: One of the most significant advantages of phosphonium salts is their superior thermal stability. Quaternary ammonium salts typically begin to decompose at temperatures around 100-120 °C via Hofmann elimination, especially in the presence of strong bases. In contrast, phosphonium salts are generally stable at temperatures between 120-150 °C and can often withstand temperatures up to 200 °C. tandfonline.com This makes them the catalysts of choice for reactions that require elevated temperatures. However, it is noted that phosphonium salts can be unstable in the presence of strong bases like NaOH at high temperatures, where they may degrade to phosphine (B1218219) oxide. ijirset.com
Cost and Application: Quaternary ammonium salts, such as tetrabutylammonium (B224687) bromide (TBAB), are generally less expensive than their phosphonium analogs. Consequently, they are often the first choice for many industrial processes. Phosphonium salts are typically reserved for applications where ammonium salts fail to provide adequate performance, such as reactions requiring higher temperatures or those where the enhanced reactivity of the phosphonium catalyst is necessary to achieve the desired conversion and selectivity.
Table 3: Comparison of Quaternary Phosphonium and Ammonium PTCs
| Feature | Quaternary Phosphonium Salts (e.g., TEBP) | Quaternary Ammonium Salts (e.g., TEAB) |
|---|---|---|
| Central Atom | Phosphorus (P) | Nitrogen (N) |
| Cation Type | "Softer", more polarizable | "Harder", less polarizable |
| Ion Pair | Looser, more reactive anion | Tighter, less reactive anion |
| Typical Reactivity | Higher | Lower to Moderate |
| Thermal Stability | High (stable up to 150-200 °C) tandfonline.com | Moderate (degrades >120 °C) tandfonline.com |
| Base Stability | Can degrade to phosphine oxide with strong base ijirset.com | Prone to Hofmann elimination with base |
| Cost | Higher | Lower |
| Primary Use Case | High-temperature reactions; when higher reactivity is required | General-purpose PTC; cost-sensitive applications |
Integration Within Ionic Liquids and Deep Eutectic Solvents
Tetraethylphosphonium Bromide as a Fundamental Component for Novel Ionic Liquid Systems
Ionic liquids are salts with melting points below 100°C, and they have garnered attention for their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. helsinki.fi Phosphonium-based ILs, in particular, are noted for their stability in strong basic media due to the absence of acidic protons on the cation. researchgate.net this compound is a key precursor in the synthesis of a variety of phosphonium (B103445) ILs, where the bromide anion can be exchanged to tailor the final properties of the liquid.
The synthesis of phosphonium-based ionic liquids from a precursor like this compound typically follows a two-step process. The first step is often the quaternization of a phosphine (B1218219), although in the case of using this compound as a starting material, the phosphonium cation is already formed. The subsequent and more common step is an anion metathesis (exchange) reaction. arpnjournals.org
For instance, to create an IL with a different anion, this compound is dissolved in a suitable solvent, such as water or an organic solvent, and reacted with a salt containing the desired anion (e.g., a lithium or potassium salt). arpnjournals.org This results in the precipitation of the less soluble inorganic bromide salt, leaving the new phosphonium-based IL in the solution. The final product is then purified by washing and drying under vacuum. helsinki.fi
The characterization of these synthesized ILs is crucial to confirm their structure and purity. Standard analytical techniques employed include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to verify the chemical structure of the cation and confirm the absence of impurities. arpnjournals.org
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique helps to identify the characteristic vibrational frequencies of the functional groups within the ions, confirming the structure of both the cation and the anion. arpnjournals.org
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the IL, identifying the onset decomposition temperature, which is a critical parameter for high-temperature applications. researchgate.netarpnjournals.org
A significant advantage of ionic liquids is their "tunability," meaning their physicochemical properties can be precisely adjusted by modifying the structure of the cation or, more commonly, the anion. helsinki.fi Starting with this compound, a wide array of ILs with different properties can be synthesized by exchanging the bromide anion. The choice of anion has a profound impact on properties such as viscosity, ionic conductivity, and thermal stability.
For example, studies on similar phosphonium cations have shown that anions like bis(fluoromethylsulfonyl)imide ([FSI]⁻) and bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) can create ILs with varying transport properties. ILs with the [FSI]⁻ anion tend to be less viscous and more conductive than their [TFSI]⁻ counterparts. helsinki.fi Thermal stability is also heavily influenced by the anion, with fluorinated anions generally imparting high stability. arpnjournals.org
The following table illustrates the effect of the anion on the properties of phosphonium-based ionic liquids, based on data for similar cations.
| Cation | Anion | Viscosity (mPa·s at 25°C) | Ionic Conductivity (mS/cm at 25°C) | Decomposition Temp (°C) |
|---|---|---|---|---|
| Triethyl-n-butylphosphonium | [FSI]⁻ | 57 | 5.4 | >300 |
| Triethyl-n-octylphosphonium | [FSI]⁻ | 92 | 2.6 | >300 |
| Triethyl-n-butylphosphonium | [TFSI]⁻ | N/A | N/A | >300 |
| Triethyl-n-octylphosphonium | [TFSI]⁻ | 106 | 1.5 | >300 |
Data derived from studies on analogous phosphonium ionic liquids to illustrate the principle of tunability. helsinki.fi
Deep Eutectic Solvents (DESs) Utilizing this compound
Deep eutectic solvents are a class of mixtures formed between a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). wikipedia.org These components, when mixed in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of either individual component. wikipedia.orgnih.gov DESs share many of the advantageous properties of ionic liquids, such as low volatility and high thermal stability, but are often cheaper and easier to prepare. nih.gov
In the formation of a DES, salts like this compound typically function as the hydrogen bond acceptor (HBA). The bromide anion is the primary site for accepting hydrogen bonds from the HBD molecule. The bulky tetraethylphosphonium cation helps to disrupt the crystal lattice of the salt, facilitating the formation of the liquid eutectic mixture at lower temperatures. The interaction between the HBA and HBD creates a complex hydrogen-bonding network, which is responsible for the significant depression of the freezing point. wikipedia.org Phosphonium-based salts are commonly used as HBAs in the synthesis of various types of DESs. nih.goviastate.edu
The physicochemical properties of a DES are highly dependent on the nature of the hydrogen bond donor (HBD) used. researchgate.netresearchgate.net By pairing this compound with different HBDs, such as alcohols (e.g., glycerol, ethylene (B1197577) glycol), carboxylic acids, or amides (e.g., urea), a wide range of DESs with tailored properties can be created. wikipedia.orgresearchgate.net
The choice of HBD influences several key attributes:
Viscosity: DESs formed with smaller, less viscous HBDs like ethylene glycol tend to have lower viscosities than those formed with more viscous HBDs like glycerol.
Polarity: The polarity of the DES is a function of both the HBA and the HBD, which affects its solvating power for different solutes. nih.gov
Thermal Stability: The thermal stability of the DES is often determined by the decomposition temperature of the least stable component, which is typically the HBD. researchgate.net
The following table summarizes the properties of DESs formed from a phosphonium salt HBA and various HBDs, demonstrating the impact of the HBD choice.
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Key Physicochemical Attribute |
|---|---|---|---|
| Allyltriphenylphosphonium Bromide | Glycerol | 1:3 | High viscosity, high thermal stability |
| Allyltriphenylphosphonium Bromide | Ethylene Glycol | 1:3 | Lower viscosity compared to glycerol-based DES |
| Allyltriphenylphosphonium Bromide | Triethylene Glycol | 1:3 | Intermediate viscosity |
| Choline Chloride | Urea (B33335) | 1:2 | Forms liquid with freezing point of 12°C |
| Choline Chloride | Ethylene Glycol | 1:2 | Low viscosity, high conductivity |
Data compiled from literature on various DES systems to illustrate the impact of the HBD. wikipedia.orgresearchgate.net
Advanced Applications of Phosphonium-Based Ionic Liquids and Deep Eutectic Solvents
The unique and tunable properties of ILs and DESs derived from phosphonium salts like this compound have led to their application in a diverse range of fields.
Catalysis: Phosphonium-based ILs and DESs serve as effective catalysts and reaction media for various chemical transformations. For example, tetrabutylphosphonium (B1682233) bromide, a close analogue, has been shown to be an excellent catalyst for the dehydration of bio-based substrates to produce valuable monomers like 1,3-butadiene (B125203) and acrylic acid. shokubai.org DESs based on ethyl triphenylphosphonium bromide have been used as recyclable catalysts for the synthesis of heterocyclic compounds. nih.gov
Separation and Extraction: The tunable solvency of these liquids makes them ideal for separation processes. They have been investigated for extracting aromatic hydrocarbons from aliphatic streams and for dissolving complex natural materials like cellulose. wikipedia.org The performance of DESs in these extractions is highly influenced by the choice of both the HBA and HBD. rsc.org
Electrochemistry: Due to their ionic conductivity and wide electrochemical windows, phosphonium-based ILs are promising electrolytes for electrochemical devices such as batteries and capacitors. helsinki.fi DESs have also found applications as electrolytes for processes like electrodeposition and electropolishing of metals. wikipedia.org
Biomass Processing: Phosphonium ILs have shown efficacy in the dissolution and processing of biomass. Their stability and solvent power allow for the breakdown of complex biopolymers like cellulose and lignin, which is a critical step in the production of biofuels and bio-based chemicals. researchgate.net
Gas Capture and Separation Technologies (e.g., Nitric Oxide, Carbon Dioxide)
The capture of industrial gases like carbon dioxide (CO2) is a critical area of research for mitigating greenhouse gas emissions. Phosphonium-based ionic liquids are recognized for their potential in CO2 capture. Studies have shown that phosphonium-based ILs can dissolve larger molar fractions of CO2 compared to more common imidazolium-based ILs researchgate.net. Specifically, the trihexyl(tetradecyl)phosphonium cation has demonstrated very good properties for dissolving carbon dioxide researchgate.netresearchgate.net. Research on trihexyl(tetradecyl)phosphonium bromide indicates it is a good solvent for CO2 solubilization researchgate.netresearchgate.net.
While direct data on this compound is scarce, research on its close analog, Tetrabutylphosphonium bromide (TBPB), offers valuable insights. TBPB has been investigated for its role in forming clathrate hydrates for CO2 capture from flue gas streams researchgate.net. These cage-like structures can trap gas molecules, separating them from a mixture. The efficiency of this process is influenced by the concentration of the phosphonium salt.
Furthermore, theoretical studies on tetrabutylphosphonium cations paired with specific anions have explored the mechanisms of CO2 chemisorption. These studies indicate that both the cation and the anion can participate in reversibly reacting with CO2 mdpi.com. The process can involve the formation of a phosphonium ylide, which then readily reacts with the CO2 molecule mdpi.com. Steric hindrances related to the length of the alkyl chains on the cation can impact the efficiency of this capture mechanism mdpi.com. This suggests that the shorter ethyl groups of this compound might offer different kinetic and thermodynamic profiles for CO2 capture compared to its butyl counterpart.
In the context of nitric oxide (NO) capture, research has pointed to the use of TBPB to synthesize various ionic liquids. When mixed with 1,3-dimethylurea, these TBPB-based ILs have been shown to be effective for capturing NO gas nih.gov.
Table 1: CO2 Solubility in a Phosphonium-Based Ionic Liquid
| Ionic Liquid | Temperature (K) | Pressure (MPa) | CO2 Solubility (mole fraction) |
|---|---|---|---|
| Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide | 313.2 | ~10 | ~0.6 |
| Trihexyl(tetradecyl)phosphonium chloride | 313.15 | ~10 | ~0.25 |
Note: This table presents data for related phosphonium-based ionic liquids to illustrate the potential for CO2 capture within this class of compounds, due to a lack of specific data for this compound.
Extractive Desulfurization Processes for Fuel Purification
The removal of sulfur compounds from fuels is essential to prevent the emission of sulfur oxides (SOx) and to meet stringent environmental regulations. Extractive desulfurization (EDS) using ionic liquids and deep eutectic solvents has emerged as a promising alternative to traditional hydrodesulfurization. Phosphonium-based ILs have been identified as effective extractants for this purpose nih.gov.
Research has highlighted the effectiveness of various tetraalkylphosphonium bromides in EDS. For instance, trihexyl(tetradecyl)phosphonium bromide ([THTDP]Br) has been utilized as both a catalyst and an extractant in ultrasound-assisted extractive/oxidative desulfurization (UEODS) nih.gov. Studies have shown that the desulfurization efficiency is influenced by factors such as the mass ratio of the ionic liquid to the model oil and the temperature nih.gov. The reactivity for removing different sulfur compounds was found to follow the order: dibenzothiophene (DBT) > benzothiophene (BT) > thiophene (TH) nih.gov.
Similarly, deep eutectic solvents (DESs) synthesized from phosphonium salts have shown significant potential. A DES based on methyltriphenylphosphonium bromide and tetraethylene glycol demonstrated a 45% reduction of DBT from model oil in a single extraction stage at room temperature acs.orgresearchgate.net. Another study on aqueous Tetrabutylphosphonium bromide (TBPB) revealed that the driving forces for extraction are the strong CH–π interactions between the TBPB cation and dibenzothiophene (DBT), along with hydrogen bonding between the bromide anion and DBT researchgate.net.
Table 2: Performance of Phosphonium-Based Solvents in Extractive Desulfurization of Dibenzothiophene (DBT)
| Solvent System | Sulfur Compound | Removal Efficiency (%) | Key Conditions |
|---|---|---|---|
| Trihexyl(tetradecyl)phosphonium bromide ([THTDP]Br) | DBT | Not specified, but high | Ultrasound-assisted process |
| Methyltriphenylphosphonium bromide/tetraethylene glycol DES | DBT | 45% (single stage) | 20°C, 1:1 DES/oil mass ratio |
| N-butyl-pyridinium tetrafluoroborate ([BPy][BF4]) with H2O2 | DBT | 89.49% | 30°C, 35 min extraction |
Note: This table includes data for various phosphonium and other ionic liquids to demonstrate their efficacy in desulfurization, as specific data for this compound is not available. nih.govacs.orgresearchgate.netnih.gov
Function as Green Reaction Media and Solvents in Organic Synthesis
The principles of green chemistry encourage the use of environmentally benign solvents and reaction media wikipedia.org. Ionic liquids and deep eutectic solvents are considered green alternatives to volatile organic compounds due to their low vapor pressure, thermal stability, and tunability wikipedia.org. Phosphonium salts are integral to the formulation of these green solvents.
Phosphonium salts, in general, have long been used in organic synthesis, most notably as precursors to phosphorus ylides in the Wittig reaction for alkene synthesis wikipedia.org. They also serve as effective phase-transfer catalysts, facilitating reactions between reagents in different phases unive.it.
More recently, DESs based on phosphonium salts have been developed as green catalysts and reaction media. For example, a novel DES prepared from ethyl triphenylphosphonium bromide and tetrahydrofuran-2,3,4,5-tetracarboxylic acid was used as a recyclable catalyst for the synthesis of tetrahydropyridines and 1,3-thiazolidin-4-ones, achieving high yields in short reaction times researchgate.net.
The physical properties of DESs, which are crucial for their function as solvents, are determined by the choice of the salt and the hydrogen bond donor (HBD). Studies on DESs formed from Tetrabutylammonium (B224687) bromide (a close structural analog to TBPB) with various HBDs like ethylene glycol and glycerol have shown that properties such as density and viscosity can be systematically tuned nih.govsemanticscholar.org. For instance, DESs made with glycerol generally exhibit higher density and viscosity compared to those made with ethylene glycol, which is attributed to the additional hydroxyl group on glycerol enhancing the hydrogen-bonding network nih.gov. Understanding these structure-property relationships in analogous systems is key to predicting the behavior of DESs based on this compound.
While the body of research specifically detailing this compound's role as a green solvent is still developing, the established utility of other phosphonium salts provides a strong foundation for its potential in this area. Its unique properties, stemming from the shorter ethyl chains, could offer advantages in terms of viscosity, solubility, and catalytic activity for specific organic transformations.
Contributions to Advanced Materials Science and Engineering
Utilization in the Synthesis of Polymers and Nanocomposites
The application of quaternary phosphonium (B103445) salts in polymer science is an area of active research. However, specific studies detailing the utilization of tetraethylphosphonium bromide in the synthesis of polymers and nanocomposites are not extensively documented in publicly available research. While related compounds are often employed as catalysts, phase transfer agents, or as components in the development of ionic liquids for polymerization processes, specific research findings on the direct role and impact of this compound in these applications are limited.
Modulation of Surface Properties for Material Functionalization
Formation and Investigation of Ionic Semiclathrate Hydrates
Ionic semiclathrate hydrates are crystalline water-based solids where guest molecules are entrapped within hydrogen-bonded water cages, stabilized by the inclusion of ions. Quaternary ammonium (B1175870) and phosphonium salts are well-known promoters for the formation of these hydrates.
Phase Equilibria and Thermodynamic Characteristics of Hydrates
Research into ionic semiclathrate hydrates has extensively focused on various tetra-alkyl phosphonium salts. Studies on compounds such as tetrabutylphosphonium (B1682233) bromide (TBPB) have provided significant insights into their phase behavior, demonstrating that they form stable hydrates at temperatures above the freezing point of water. These investigations typically involve determining the phase diagrams, which map the conditions of temperature and composition under which the hydrate (B1144303) phase is stable. For TBPB, the highest equilibrium temperature for hydrate formation is observed at a specific mass fraction.
While the formation of semiclathrate hydrates is a known characteristic of tetra-alkyl phosphonium halides, specific thermodynamic data and detailed phase equilibria studies for hydrates formed with this compound are not prominently reported in the scientific literature. The thermodynamic stability and crystal structure of these hydrates are influenced by the size and shape of the cation, which suggests that this compound would form hydrates with distinct characteristics from its longer-chain counterparts. However, without specific experimental data, a direct comparison is not possible.
Potential for Gas Storage and Separation Technologies
The unique cage-like structure of semiclathrate hydrates allows them to encapsulate small gas molecules, making them promising materials for gas storage and separation technologies. Research has demonstrated the potential of hydrates formed with tetra-alkyl phosphonium salts for capturing gases like carbon dioxide and methane. The selectivity and storage capacity of these hydrates are key parameters in evaluating their performance. For instance, studies on TBPB hydrates have shown their capability to selectively capture CO2 from gas mixtures.
The potential of this compound hydrates for these applications can be inferred from the behavior of similar compounds. The smaller size of the tetraethylphosphonium cation compared to the tetrabutylphosphonium cation would likely result in a different hydrate crystal structure, which in turn would affect the size of the available cages for gas encapsulation and thus influence its storage and separation properties. However, specific research findings and data tables detailing the gas uptake capacity and selectivity of this compound hydrates are not currently available.
Role in Protein Crystallization for Structural Biology Research
Obtaining high-quality crystals is a critical and often challenging step in determining the three-dimensional structure of proteins through X-ray crystallography. The crystallization process is influenced by a multitude of factors, including the type and concentration of salts in the crystallization solution. Various salts are screened for their ability to promote protein crystallization by influencing protein solubility and mediating crystal contacts.
While a wide array of salts and additives are used in protein crystallization screening kits, there is no specific or widespread documentation in the scientific literature highlighting the role of this compound as a common or particularly effective agent for protein crystallization. The selection of crystallization conditions remains largely empirical, and while it is possible that this compound has been used in specific, unpublished crystallization trials, it is not recognized as a standard or key component in the field of structural biology.
Electrochemical Research and Energy Storage Systems
Electrolyte Components in Advanced Rechargeable Electrochemical Cells
The performance of electrochemical cells is intrinsically linked to the composition and properties of their electrolytes. Tetraethylphosphonium bromide is being investigated as a key component in the electrolytes of advanced rechargeable batteries, primarily for its role as a complexing agent.
Complexing Agent for Bromide in Zinc-Bromine Batteries
Zinc-bromine batteries are a promising technology for large-scale energy storage, offering high energy density and the use of abundant, low-cost materials. nih.gov However, a significant challenge in their operation is the high solubility and mobility of bromine in the aqueous electrolyte, which can lead to self-discharge and reduced efficiency. chemisting.com To mitigate this, complexing agents are added to the electrolyte to sequester the bromine generated during charging.
While direct research on this compound is limited, studies on analogous quaternary ammonium (B1175870) bromides, such as tetrapropylammonium (B79313) bromide (TPABr) and tetrabutylammonium (B224687) bromide (TBABr), provide strong evidence for its potential efficacy. These compounds effectively reduce the concentration of free bromine in the electrolyte by forming a separate, bromine-rich phase, thereby suppressing its migration to the zinc electrode. chemisting.com
In static zinc-bromine batteries, the use of a complexing agent like TPABr has been shown to significantly improve performance by converting the soluble Br2/Br3- species into a solid phase, which minimizes cross-diffusion. nih.gov This leads to a substantial increase in coulombic efficiency, reaching as high as 99.6%. nih.gov The solid-phase complexation also contributes to a more stable cycling life. nih.gov Given the similar chemical structure, it is hypothesized that this compound would function in a comparable manner, forming a phosphonium (B103445) polybromide complex.
The effectiveness of various complexing agents in zinc-bromine batteries can be compared based on key performance metrics:
| Complexing Agent | Battery Type | Coulombic Efficiency (%) | Energy Efficiency (%) | Key Finding |
| Tetrapropylammonium Bromide (TPABr) | Static Zinc-Bromine | 99.6 | 94 | Forms a solid complex, significantly reducing self-discharge. nih.gov |
| N-Methyl-N-propylmorpholinium Bromide (MPM-Br) | Zinc-Bromine Flow | Not specified | Higher than MEM-Br | Exhibits lower resistance and higher energy efficiency compared to MEM-Br. nih.gov |
| 1-Ethyl-1-methyl-pyrrolidinium Bromide | Zinc-Bromine Flow | Not specified | Not specified | Improves zinc plating behavior and redox reaction reversibility. researchgate.net |
Enhancement of Ionic Conductivity in Diverse Electrochemical Devices
Phosphonium-based polyelectrolytes and ionic liquids are known to improve ionic conductivity in solid and gel polymer electrolytes. mdpi.com The mechanism behind this enhancement lies in the ability of the phosphonium cations to increase the mobility of charge-carrying ions within the electrolyte matrix. mdpi.com The addition of such ionic liquids can disrupt the crystalline structure of polymer hosts, creating more amorphous regions that facilitate faster ion transport. nih.gov
Research on polymer electrolytes has shown that the incorporation of phosphonium ionic liquids can lead to a significant increase in ionic conductivity. For instance, a gel polymer electrolyte containing a phosphonium ionic liquid demonstrated an ionic conductivity of 0.13 x 10⁻³ S cm⁻¹ at 100 °C. mdpi.com While specific data for this compound is not extensively available, its properties as a quaternary phosphonium salt suggest it would contribute to increased ionic conductivity when used as an additive in various electrolyte systems.
The impact of additives on ionic conductivity is a key area of research:
| Electrolyte System | Additive | Resulting Ionic Conductivity (S/cm) | Temperature (°C) | Reference |
| Poly(ethylene oxide) based | Phosphonium Ionic Liquid | 4.2 x 10⁻⁵ | Not Specified | mdpi.com |
| Epoxy network | Phosphonium Ionic Liquid | 0.13 x 10⁻³ | 100 | mdpi.com |
| PEO:NH₄I | Tributyl Methyl Phosphonium Iodide (TMPI) | Increased with TMPI addition | Not Specified | nih.gov |
Corrosion Inhibition Studies in Construction Materials (e.g., Concrete Reinforcement)
The corrosion of steel reinforcement is a primary cause of premature failure in concrete structures. academicjournals.org Corrosion inhibitors are chemical substances added to concrete to protect the steel from corrosion induced by chloride ions and carbonation. scispace.com
Organic compounds, particularly those with a positive charge like quaternary ammonium and phosphonium salts, have shown promise as corrosion inhibitors. researchgate.net These molecules can adsorb onto the surface of the steel, forming a protective layer that inhibits the corrosion process.
A study investigating various cationic corrosion inhibitors identified tetrabutylphosphonium (B1682233) bromide as a promising candidate for protecting steel reinforcement in concrete. researchgate.net The positively charged phosphonium cation is attracted to the cathodic sites on the steel surface, while the bromide anion can compete with chloride ions for adsorption at the anodic sites, thus inhibiting both the cathodic and anodic reactions of the corrosion process. Given the close structural and chemical similarity, this compound is expected to exhibit comparable or even enhanced corrosion inhibition properties, potentially due to its smaller size allowing for denser packing on the steel surface.
The effectiveness of corrosion inhibitors is a critical parameter for extending the service life of concrete structures:
| Inhibitor Type | Mechanism of Action | Reported Efficiency | Key Considerations |
| Quaternary Phosphonium Salts (e.g., Tetrabutylphosphonium Bromide) | Adsorption on steel surface, inhibiting both anodic and cathodic reactions. researchgate.net | Promising results in laboratory studies. researchgate.net | Effectiveness can depend on the concentration and the specific environmental conditions. |
| Amines and Alkanolamines | Formation of a protective film on the steel surface. researchgate.net | Can significantly reduce corrosion rates. researchgate.net | Some may have limited effectiveness in high-chloride environments. academicjournals.org |
| Nitrite-based Inhibitors | Oxidizing agent that stabilizes the passive film on the steel. scispace.com | Effective in preventing the onset of corrosion. scispace.com | Requires a critical concentration ratio relative to chloride ions. scispace.com |
Exploration in High-Power and High-Voltage Supercapacitor Development
Supercapacitors, also known as electric double-layer capacitors (EDLCs), are energy storage devices that offer high power density and long cycle life. researchgate.net The performance of a supercapacitor is heavily influenced by the properties of its electrolyte, particularly its electrochemical stability window, which determines the operating voltage of the device.
Organic electrolytes are often used in supercapacitors to achieve higher operating voltages compared to aqueous electrolytes. nih.gov this compound is a potential candidate for use in organic electrolytes for supercapacitors. The tetraethylphosphonium cation, being relatively large, can contribute to the formation of a stable electric double layer at the electrode-electrolyte interface.
The properties of different electrolytes are a key factor in supercapacitor performance:
| Electrolyte | Cation | Anion | Operating Voltage (V) | Key Feature |
| Tetraethylammonium (B1195904) Tetrafluoroborate (TEABF₄) in Acetonitrile (B52724) | Tetraethylammonium | Tetrafluoroborate | Up to 2.7 | Widely used organic electrolyte with a good balance of properties. nih.gov |
| Tetramethylphosphonium Tetrafluoroborate (TMPBF₄) | Tetramethylphosphonium | Tetrafluoroborate | 3.2 | Enables high power and high voltage supercapacitors. researchgate.net |
| 1-Ethyl-3-methylimidazolium Tetrafluoroborate (EMIM BF₄) | 1-Ethyl-3-methylimidazolium | Tetrafluoroborate | Not specified | Room-temperature ionic liquid with high ionic conductivity. researchgate.net |
Environmental Remediation and Sustainable Chemical Processes
Adherence to Green Chemistry Principles Through Phosphonium (B103445) Bromides
The twelve principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. bdu.ac.inyale.edusigmaaldrich.com Phosphonium salts like tetraethylphosphonium bromide align with several of these principles, particularly in the areas of waste minimization, energy efficiency, and the development of recyclable systems.
A key tenet of green chemistry is the prevention of waste rather than its treatment after it has been created. bdu.ac.inyale.edusigmaaldrich.com Phosphonium salts can contribute to waste minimization by acting as catalysts and phase-transfer agents, which can increase reaction rates and selectivities, thereby reducing the formation of byproducts.
For instance, the use of phosphonium salts as phase-transfer catalysts can facilitate reactions between reactants in different phases (e.g., aqueous and organic), eliminating the need for harsh organic solvents and reducing waste. A study on tetrabutylphosphonium (B1682233) tribromide (TBPTB), a related compound, highlighted its role as an efficient and recyclable phase-transfer reagent for organic transformations, thereby adhering to the green chemistry principle of waste minimization. tandfonline.com
Energy efficiency is another cornerstone of green chemistry. yale.edusigmaaldrich.com By enabling reactions to occur under milder conditions (e.g., lower temperatures and pressures), phosphonium salt catalysts can significantly reduce the energy consumption of chemical processes.
Table 2: Alignment of Phosphonium Salts with Green Chemistry Principles
| Green Chemistry Principle | Application of Phosphonium Salts |
|---|---|
| Waste Prevention | Acting as recyclable catalysts and phase-transfer agents, reducing byproduct formation. |
| Atom Economy | Improving reaction selectivity, thereby maximizing the incorporation of reactant atoms into the final product. |
| Safer Solvents and Auxiliaries | Functioning as non-volatile and often less toxic alternatives to traditional organic solvents. |
| Design for Energy Efficiency | Catalyzing reactions at milder conditions, thus lowering energy requirements. |
| Catalysis | Serving as efficient and selective catalysts for a variety of organic reactions. |
This table is interactive. Users can sort and filter the data by clicking on the headers.
The development of recyclable solvent systems is a significant step towards more sustainable chemical manufacturing. Due to their low volatility and high thermal stability, ionic liquids, including phosphonium-based ones, are considered "green" solvents and are often designed for recyclability.
The recovery and reuse of ionic liquids can be achieved through various methods, such as distillation, extraction, and membrane separation. The choice of method depends on the specific properties of the ionic liquid and the nature of the reaction mixture. The recyclability of the catalyst and solvent system not only minimizes waste but also improves the economic viability of the process.
Research on the recyclability of phosphonium-based reagents has shown promising results. For example, in the aforementioned study on tetrabutylphosphonium tribromide, the reagent could be efficiently recovered from the reaction mixture and subsequently recycled, enhancing its "greenness". tandfonline.com This demonstrates the potential for developing closed-loop processes where the phosphonium salt is used repeatedly, significantly reducing the environmental footprint of the chemical synthesis.
Mechanistic Investigations and Advanced Computational Studies
Elucidation of Reaction Mechanisms in Catalytic Cycles
Tetraethylphosphonium bromide serves as an effective phase-transfer catalyst (PTC), a function that is critically dependent on the dynamics of the cation-anion interaction between the tetraethylphosphonium (TEP⁺) cation and the bromide (Br⁻) anion, as well as the subsequent pairing with a reactant anion. In a typical phase-transfer system, an inorganic reactant is dissolved in an aqueous phase while the organic substrate is in an immiscible organic phase. theaic.org The TEP⁺ cation facilitates the transfer of the reactant anion from the aqueous phase to the organic phase where the reaction occurs.
While specific studies on this compound are not prevalent, research on analogous compounds such as tetrabutylphosphonium (B1682233) bromide provides significant insight into the mechanistic pathways of diol dehydration. These phosphonium (B103445) salts can function as both a solvent and a catalyst for the conversion of diols to valuable chemicals like conjugated dienes. figshare.comresearchgate.net The reaction mechanism is distinct from purely acidic catalysis and allows for selective product formation. researchgate.net
The proposed mechanism for diol dehydration in the presence of a phosphonium bromide catalyst begins with a nucleophilic substitution. The bromide anion attacks one of the alcohol's hydroxyl groups, which has been protonated by an acid co-catalyst (like HBr), leading to the formation of a bromo-alcohol intermediate and the elimination of a water molecule. This step is analogous to aspects of the Appel reaction, where a phosphine (B1218219) and a tetrahalomethane convert alcohols to alkyl halides via an oxyphosphonium intermediate. organic-chemistry.org Following this initial substitution, a subsequent elimination of HBr, facilitated by the basicity of the reaction medium or another hydroxyl group, results in the formation of an unsaturated alcohol. A second dehydration step then yields the final diene product. This pathway avoids the formation of stable carbocations that can lead to undesired rearrangements in conventional acid catalysis. libretexts.org
| Step | Description | Reactants | Intermediates/Products |
| 1 | Protonation of a hydroxyl group | Diol, H⁺ | Protonated Diol |
| 2 | Nucleophilic attack by bromide | Protonated Diol, Br⁻ | Bromo-alcohol, Water |
| 3 | Elimination of HBr | Bromo-alcohol | Unsaturated Alcohol |
| 4 | Second dehydration | Unsaturated Alcohol | Conjugated Diene, Water |
This table outlines the proposed general steps for diol dehydration catalyzed by a phosphonium bromide system, based on studies of analogous compounds. figshare.comresearchgate.net
Intermolecular Interactions within Ionic Liquids and Deep Eutectic Solvents
This compound can act as a hydrogen bond acceptor (HBA) in the formation of both ionic liquids (ILs) and deep eutectic solvents (DESs). nih.gov DESs are mixtures of an HBA (the bromide salt) and a hydrogen bond donor (HBD), which form a eutectic with a melting point significantly lower than that of the individual components. nih.gov The extensive hydrogen bonding between the components is a defining characteristic of these systems.
The bromide anion of this compound is a strong hydrogen bond acceptor and can form significant hydrogen-bonding networks with various HBDs, such as glycerol, ethylene (B1197577) glycol, and carboxylic acids. acs.orgresearchgate.net These interactions are crucial for the formation and properties of the resulting DES. Computational and spectroscopic studies on similar systems, like those involving tetrabutylphosphonium bromide, show that strong H-bonds form between the bromide anion and the hydroxyl or carboxyl groups of the HBD. acs.orgresearchgate.net These interactions disrupt the self-association of the HBD molecules and prevent the crystallization of the salt, leading to the formation of a liquid at room temperature. The structure and dynamics of these hydrogen bond networks dictate the physicochemical properties of the solvent, such as viscosity and polarity. arxiv.org
| Component Type | Role | Examples |
| This compound | Hydrogen Bond Acceptor (HBA) | The bromide (Br⁻) anion accepts the hydrogen bond. |
| Hydrogen Bond Donor (HBD) | Hydrogen Bond Donor (HBD) | Alcohols (Glycerol, Ethylene Glycol), Carboxylic Acids (Nonanoic Acid), Amides (Urea) |
This table lists the roles of components in forming deep eutectic solvents. nih.govacs.orgresearchgate.net
Intermolecular interactions such as CH-π and π-π stacking play a significant role in the structure and properties of many ionic liquids and supramolecular assemblies. monash.edu In the case of this compound, the cation (C₂H₅)₄P⁺ lacks aromatic rings, and therefore, it cannot participate in π-π stacking interactions.
However, the ethyl groups of the tetraethylphosphonium cation can engage in weaker CH-π interactions if an aromatic species, such as a solvent molecule or another component in a mixture, is present. These interactions involve the hydrogen atoms of the C-H bonds acting as the positive end of a dipole interacting with the electron-rich π-system of an aromatic ring. While less dominant than strong electrostatic or hydrogen-bonding interactions, CH-π forces can influence the packing and conformation of ions in the liquid or solid state. monash.edu Studies on more complex phosphonium cations bearing aromatic groups have shown that both CH-π and π-π interactions are key factors in determining their crystal supramolecularity. monash.eduresearchgate.net For this compound, the analysis of such interactions becomes relevant only in systems containing other aromatic components.
Application of Computational Chemistry Methodologies
Computational chemistry provides powerful tools for investigating the mechanistic and structural details of systems containing this compound. osu.edu Methods like Density Functional Theory (DFT) are widely used to model reaction mechanisms, predict the geometries of intermediates and transition states, and calculate reaction energy barriers. researchgate.net
For catalytic cycles involving this compound, computational studies can elucidate the energetics of anion exchange and the role of cation-anion pairing in phase-transfer catalysis. chemrxiv.org By modeling the transition states, researchers can understand the factors that control reaction rates and selectivity. For instance, DFT calculations have been used to study the mechanism of Arbuzov-type reactions involving phosphites and alkyl halides, providing detailed energy profiles for the nucleophilic attack and subsequent steps. chemrxiv.org
In the context of ionic liquids and deep eutectic solvents, molecular dynamics (MD) simulations and QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed to study the complex network of intermolecular interactions. researchgate.net These simulations can characterize the hydrogen bonding networks, revealing details about bond lifetimes, distances, and orientations. arxiv.org They can also be used to predict macroscopic properties like density and viscosity. Furthermore, computational approaches are essential for analyzing weaker interactions, such as CH-π forces, and their collective effect on the structure of the liquid state. nih.govchemrxiv.org
Studies on Nanocomplex Formation and Modulation in Biological Systems
A comprehensive search of scientific literature did not yield specific research on the use of this compound in the formation of nanocomplexes with nucleic acids, such as siRNA, and cell-penetrating peptides.
Advanced Analytical Techniques for Characterization and Performance Evaluation
Spectroscopic Methods for Structural and Mechanistic Delineation
Spectroscopic techniques are indispensable for probing the molecular structure and bonding of tetraethylphosphonium bromide. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints, providing detailed information about functional groups, bond vibrations, and the electronic environment of atoms.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, identifying the vibrational modes of its chemical bonds. The FT-IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of the ethyl groups and the phosphorus-carbon bonds.
The primary vibrational modes observed are the stretching and bending of C-H bonds within the ethyl chains. Asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups typically appear in the 2850-3000 cm⁻¹ region. Bending vibrations (scissoring, wagging, twisting) for these groups are found in the fingerprint region, roughly between 1375 cm⁻¹ and 1470 cm⁻¹. The presence of the central phosphorus atom influences the vibrations of the adjacent methylene groups. The P-C bond vibrations are more complex and typically appear at lower wavenumbers in the fingerprint region. The spectrum provides a definitive fingerprint for the tetraethylphosphonium cation, allowing for its identification and quality control.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound This table presents expected absorption ranges based on the analysis of similar alkylphosphonium salts.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretching | -CH₂, -CH₃ | 2850 - 3000 |
| C-H Bending (Scissoring) | -CH₂ | ~1465 |
| C-H Bending (Asymmetric) | -CH₃ | ~1460 |
| C-H Bending (Symmetric) | -CH₃ | ~1380 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR are routinely used for structural confirmation. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is relatively simple and highly characteristic. Due to the symmetry of the tetraethylphosphonium cation, the protons of the four ethyl groups are chemically equivalent. The spectrum typically exhibits two main signals:
A multiplet (often a triplet of quartets or a more complex pattern due to P-H coupling) corresponding to the methyl protons (-CH₃).
A multiplet (typically a doublet of quartets) corresponding to the methylene protons (-CH₂-P⁺) adjacent to the phosphorus atom.
The methylene protons are deshielded due to the electronegativity of the positively charged phosphorus atom and thus appear further downfield. The signal for the methylene protons is split by both the adjacent methyl protons and the central phosphorus atom (²JP-H coupling). Similarly, the methyl protons are split by the adjacent methylene protons (³JH-H coupling) and may show weaker, long-range coupling to the phosphorus atom (³JP-H coupling). The integration of the methylene to methyl proton signals will be in a 2:3 ratio, respectively.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton. pressbooks.pub For the symmetric tetraethylphosphonium cation, two distinct signals are expected:
One signal for the eight equivalent methylene carbons (-CH₂-P⁺).
One signal for the eight equivalent methyl carbons (-CH₃).
The signal for the methylene carbon is significantly shifted downfield and is split into a doublet due to direct one-bond coupling with the phosphorus-31 nucleus (¹JP-C). libretexts.org The methyl carbon appears further upfield and may also show splitting due to two-bond P-C coupling (²JP-C). The chemical shifts are sensitive to the electronic environment, confirming the direct attachment of the methylene groups to the phosphorus center. libretexts.orgbhu.ac.in
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts and Coupling for this compound Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity describes the splitting pattern.
| Nucleus | Group Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant |
|---|---|---|---|---|
| ¹H | -CH₂-P⁺ | 2.2 - 2.8 | Doublet of Quartets | ²JP-H, ³JH-H |
| ¹H | -CH₃ | 1.1 - 1.5 | Triplet of Doublets | ³JH-H, ³JP-H |
| ¹³C | -CH₂-P⁺ | 15 - 20 | Doublet | ¹JP-C |
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It detects vibrations that cause a change in the polarizability of a molecule. For a highly symmetric cation like tetraethylphosphonium, certain vibrations may be Raman active but IR inactive, providing additional structural information.
The Raman spectrum of this compound is dominated by the strong, sharp peaks associated with the symmetric vibrations of the molecule's carbon skeleton. nih.gov Key features include:
P-C Symmetric Stretch: A very strong and characteristic peak corresponding to the symmetric "breathing" mode of the four P-C bonds. This is often the most intense peak in the low-frequency region and serves as an excellent vibrational fingerprint.
C-C Stretching: Signals corresponding to the stretching of the carbon-carbon bonds within the ethyl groups.
C-H Stretching: Bands in the 2800-3000 cm⁻¹ region, similar to FT-IR.
Raman spectroscopy is particularly useful for studying the solid-state structure and for analyzing samples in aqueous solutions, where water's strong IR absorption can obscure spectral features.
Table 3: Representative Raman Shifts for the Tetraethylphosphonium Cation Based on data from structurally analogous tetraalkylammonium and phosphonium (B103445) salts. nih.gov
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Relative Intensity |
|---|---|---|---|
| P-C Symmetric Stretch | P⁺-(CH₂)₄ | 650 - 750 | Very Strong |
| C-C Stretch | -CH₂-CH₃ | 850 - 950 | Medium |
| CH₂ Twist | -CH₂- | 1200 - 1300 | Weak-Medium |
| CH₃/CH₂ Bending | -CH₂, -CH₃ | 1400 - 1500 | Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. The tetraethylphosphonium cation itself, consisting of only sigma (σ) bonds and no chromophores like double bonds or aromatic rings, does not exhibit significant absorption in the typical UV-Vis range (200-800 nm). Its electronic transitions occur at much higher energies in the far-UV region.
However, the transparency of this compound in the UV-Vis range makes it an excellent candidate for use in interaction analysis. It can be used as a supporting electrolyte or a component in a solvent system to study the electronic spectra of other dissolved, chromophoric species without interference. nih.gov For example, changes in the UV-Vis spectrum of an anionic dye upon the addition of this compound could indicate the formation of an ion pair or other intermolecular interactions, which may cause a shift in the dye's absorption maximum (λmax).
Hydrodynamic and Electrokinetic Characterization Techniques
These techniques are employed to understand the physical behavior of this compound in solution, particularly its tendency to form larger aggregates and its properties as a charged species.
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles or molecules in a suspension or solution. wikipedia.org The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. horiba.com These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. usp.org
For this compound, DLS is primarily used to investigate its aggregation behavior in solution. As a quaternary phosphonium salt, it can act as a cationic surfactant, forming micelles or other aggregates above a certain concentration known as the critical micelle concentration (CMC). DLS can precisely measure the size of these aggregates.
The key parameters obtained from a DLS measurement are:
Hydrodynamic Radius (Rh): The radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. nih.gov For a micelle, this represents the size of the core plus the solvated layer of head groups and bound counterions. scienceopen.com
Polydispersity Index (PDI): A dimensionless measure of the broadness of the size distribution. A PDI value below 0.1 indicates a highly monodisperse (uniform) sample, while values above 0.7 suggest a very broad size distribution. utdallas.edu
By performing DLS measurements at various concentrations, one can observe the transition from individual ions to the formation of aggregates, characterized by a sudden increase in the measured particle size.
Table 4: Hypothetical DLS Results for this compound in Aqueous Solution This table illustrates the expected change in hydrodynamic radius and PDI as the concentration crosses the critical micelle concentration (CMC), leading to micelle formation.
| Concentration (mM) | Z-Average Hydrodynamic Radius (Rh, nm) | Polydispersity Index (PDI) | Interpretation |
|---|---|---|---|
| 10 | < 1 | N/A | Below CMC; individual ions, size too small for reliable measurement. |
| 50 | < 1 | N/A | Below CMC; individual ions, size too small for reliable measurement. |
| 100 | 2.5 | 0.25 | At or near CMC; onset of micelle formation. |
| 200 | 2.8 | 0.15 | Above CMC; stable micelles present. |
Electrophoretic Light Scattering (ELS) and Zeta-Potential Measurements
Electrophoretic Light Scattering (ELS) is a technique utilized to measure the electrophoretic mobility of particles in a dispersion or molecules in a solution. malvernpanalytical.com This measurement is fundamental for determining the zeta potential, which is the electric potential at the slipping plane of a particle in a colloidal system. nih.govwikipedia.org The zeta potential provides a key indication of the stability of a colloidal dispersion; particles with a high magnitude zeta potential (either positive or negative) will repel each other, resisting aggregation and leading to a more stable system. malvernpanalytical.comrsc.org Generally, zeta potential values between -30 mV and +30 mV suggest potential electrostatic instability and a tendency for agglomeration. rsc.org
The ELS technique operates by applying an electric field across the sample. malvernpanalytical.com Charged particles migrate towards the oppositely charged electrode, and a laser beam illuminates these moving particles. wikipedia.orgwyatt.com The scattered light undergoes a frequency shift (Doppler shift) due to the particles' motion. wyatt.com This shift is measured to determine the particle velocity and, consequently, its electrophoretic mobility. malvernpanalytical.comresearchgate.net The zeta potential is then calculated from the electrophoretic mobility using the Henry equation, which requires knowledge of the medium's dielectric constant and viscosity. malvernpanalytical.comnih.gov
While specific ELS research on this compound is not extensively documented in the literature, studies on analogous quaternary phosphonium salts, such as tetrabutylphosphonium (B1682233) bromide (TBPB), illustrate the application of this technique. For instance, research on the formation of nano-complexes for RNAi delivery has utilized zeta-potential measurements to characterize the surface charge of these complexes in the presence of TBPB. frontiersin.org In one study, the zeta potential of Tat2:dsRNA nano-complexes was measured with and without TBPB, demonstrating the influence of the phosphonium salt on the surface charge of the resulting particles. frontiersin.org
| Formulation | N:P Ratio | Zeta Potential (mV) |
|---|---|---|
| Tat2:dsRNA | 1:1 | -15.3 |
| Tat2:dsRNA + TBPB | 1:1 | -12.7 |
| Tat2:dsRNA | 4:1 | -1.2 |
| Tat2:dsRNA + TBPB | 4:1 | -0.9 |
| Tat2:dsRNA | 8:1 | 10.1 |
| Tat2:dsRNA + TBPB | 8:1 | 11.4 |
Data derived from a study on nano-complexes involving dsRNA and Tat2 peptide, illustrating the effect of Tetrabutylphosphonium Bromide (TBPB), a related phosphonium salt. frontiersin.org
Thermal Analysis for Phase Behavior and Stability Assessment
Thermal analysis techniques are indispensable for evaluating the phase behavior and thermal stability of chemical compounds. These methods measure changes in the physical properties of a substance as a function of temperature. nih.gov
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is widely used to determine the temperature and heat flow associated with material transitions, providing quantitative information about physical and chemical changes such as melting, crystallization, and glass transitions. nih.gov
For quaternary phosphonium salts like this compound, DSC is particularly useful for studying their phase behavior, including the formation and dissociation of hydrates. Although specific DSC data for this compound is limited, extensive research on the closely related tetrabutylphosphonium bromide (TBPB) highlights the utility of this method. TBPB is known to form semiclathrate hydrates, and DSC has been employed to investigate their phase transition temperatures and dissociation enthalpies, which are critical for applications like thermal energy storage as phase change materials (PCMs). researchgate.netnih.gov
Studies have shown that the phase transition temperature of TBPB hydrates can be accurately measured using different DSC procedures, such as dynamic and stepwise heating methods. researchgate.net Research has demonstrated a clear relationship between the concentration of TBPB in an aqueous solution and the melting temperature of the resulting hydrate (B1144303). researchgate.net This information is vital for understanding the conditions under which the compound is stable and how its phase behavior can be controlled.
| Compound | Highest Equilibrium Temperature (°C) | Largest Dissociation Heat (kJ·kg⁻¹) |
|---|---|---|
| Tetrabutylphosphonium bromide (TBPB) hydrate | 9.2 | 214 |
| Tetrabutylphosphonium chloride (TBPC) hydrate | 10.3 | 194 |
| Tetrabutylphosphonium propionate (B1217596) (TBPP) hydrate | 15.6 | 190 |
| Tetrabutylphosphonium oxalate (B1200264) (TBPOx) hydrate | 9.4 | 186 |
Thermophysical property data for various tetrabutylphosphonium salt hydrates, as determined by DSC, showcasing the technique's ability to quantify key thermal properties. nih.gov
Chromatographic and Separation Methodologies for Purity and Reaction Monitoring
Chromatography is a powerful biophysical technique that separates, identifies, and purifies components of a mixture for qualitative and quantitative analysis. nih.gov It is a cornerstone for assessing the purity of chemical compounds like this compound and for monitoring the progress of chemical reactions.
Various chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Liquid Chromatography-Mass Spectrometry (LC-MS), are employed. The choice of method depends on the analyte's properties and the analytical objective. For ionic compounds like phosphonium salts, reverse-phase or ion-exchange chromatography is often suitable.
For instance, an ion chromatography method has been developed for the simultaneous determination of tetrabutyl ammonium (B1175870) and tetrabutyl phosphonium in environmental water samples, demonstrating the utility of this technique for quantifying phosphonium salts. rsc.org Similarly, a robust LC-MS method was developed to determine the quantity of related catalysts, ethyltriphenylphosphonium bromide and butyltriphenylphosphonium chloride, in saturated polyester (B1180765) resins. This work involved optimizing chromatographic parameters, such as the mobile phase gradient, and mass detection settings to achieve accurate quantification and overcome challenges like sample carry-over.
Thin-Layer Chromatography (TLC) serves as a simpler, rapid technique for qualitatively monitoring reaction progress. The synthesis of tetrabutylphosphonium tribromide, for example, was monitored by TLC to determine the completion of the reaction before proceeding with product workup. tandfonline.com
For highly sensitive and specific quantification, especially for purity analysis, advanced mass spectrometry techniques coupled with liquid chromatography, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), can be utilized. nih.govwikipedia.org SRM/MRM, typically performed on a triple quadrupole mass spectrometer, involves selecting a specific precursor ion, fragmenting it, and then detecting one or more specific product ions. wikipedia.org This high specificity allows for accurate quantification of the target analyte even in complex matrices.
| Analyte | Technique | Column | Mobile Phase Components | Detector |
|---|---|---|---|---|
| Tetraethylammonium (B1195904) | HPLC | Newcrom AH | Acetonitrile (B52724), Water, Ammonium Formate | ELSD |
| Tetradonium bromide | HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | MS-compatible |
| Ethyltriphenylphosphonium bromide | LC-MS | Not specified | Gradient of eluents | Mass Spectrometer (ES ion source) |
Summary of chromatographic conditions used for the analysis of various quaternary ammonium and phosphonium salts, illustrating typical methodologies applicable to this compound. sielc.comsielc.com
Future Research Trajectories and Emerging Applications of Tetraethylphosphonium Bromide
Exploration of Novel Catalytic Systems and Unexplored Reaction Pathways
The utility of phosphonium (B103445) salts as catalysts in organic synthesis is well-established, and tetraethylphosphonium bromide is a subject of ongoing research to expand its catalytic scope. polymer-books.comsanderkok.com Future work is focused on harnessing its properties as a phase-transfer catalyst (PTC) and as a component in more complex catalytic systems to drive reactions with higher efficiency and selectivity. alfachemic.comlabscoop.com
Research is moving towards employing this compound in dual-role catalytic systems, where it not only facilitates reactant transfer between phases but also actively participates in the reaction mechanism. This is particularly relevant in the synthesis of complex molecules for pharmaceuticals and agrochemicals. vestachem.com Unexplored reaction pathways, such as novel cycloadditions, asymmetric synthesis, and C-H activation reactions, are promising areas where the unique steric and electronic properties of the tetraethylphosphonium cation could offer advantages over traditional catalysts. By analogy with related phosphonium salts, it shows potential in catalyzing dehydration and deoxygenation reactions, which are crucial for converting biomass into valuable chemicals. shokubai.orgresearchgate.net
| Catalytic Application Area | Reaction Type | Potential Role of this compound | Anticipated Advantage |
| Green Chemistry | Dehydration of Diols | Acts as both solvent and catalyst, promoting selective formation of dienes. | Avoids harsh acidic conditions and formation of by-products like cyclic ethers. |
| Pharmaceutical Synthesis | Wittig Olefination | Precursor for generating ylides for carbon-carbon double bond formation. | High efficiency and selectivity in constructing complex molecular backbones. vestachem.com |
| Polymer Chemistry | Epoxy Resin Curing | Acts as a latent accelerator for curing phenolic-based epoxy resins. vestachem.com | Offers better thermal stability and controlled reactivity compared to amine catalysts. vestachem.com |
| Fine Chemicals | Phase-Transfer Catalysis | Facilitates reactions between reactants in immiscible liquid phases. | Enables milder reaction conditions, reduces the need for organic solvents, and increases reaction rates. |
Design and Synthesis of Task-Specific Ionic Liquids and Deep Eutectic Solvents
This compound serves as a fundamental building block for the creation of advanced functional materials, specifically task-specific ionic liquids (ILs) and deep eutectic solvents (DESs). The future in this domain lies in the rational design of these materials where the properties are precisely tuned for specific applications. polymer-books.com
The synthesis of novel DESs involves combining this compound (as the hydrogen bond acceptor) with a variety of hydrogen bond donors (HBDs), such as alcohols, amides, and carboxylic acids. nih.gov This pairing creates a eutectic mixture with a melting point significantly lower than that of either component. nih.gov Researchers are exploring a vast library of HBDs to create DESs with tailored properties like viscosity, polarity, and conductivity for applications in electrochemistry, separations, and biocatalysis. The ability to fine-tune these properties allows for the development of "designer solvents" that are more efficient and environmentally benign than traditional volatile organic compounds. researchgate.netgoogleapis.com
| Hydrogen Bond Donor (HBD) | Molar Ratio (Salt:HBD) | Target Application | Key Tunable Property |
| Ethylene (B1197577) Glycol | 1:2 - 1:4 | CO2 Capture, Separations | Viscosity, Gas Solubility |
| Glycerol | 1:2 - 1:3 | Biocatalysis, Biomass Processing | Polarity, Biocompatibility |
| Urea (B33335) | 1:2 | Metal Electrodeposition | Electrochemical Window, Conductivity |
| Levulinic Acid | 1:1 - 1:2 | Extraction of Aromatics | Selectivity, Solvent Power |
| Acrylamide | 1:3 | Polymer Synthesis | Reactivity, Monomer Solubility |
Integration into Multifunctional Materials and Smart Devices
A significant emerging trajectory for this compound is its incorporation into multifunctional materials and smart devices, particularly in the field of energy storage. Phosphonium-based ionic liquids and their polymerized forms (PILs) are being investigated as safer, more stable alternatives to conventional liquid electrolytes in lithium-ion batteries. nih.gov
The intrinsic properties of the phosphonium cation, such as its high thermal and electrochemical stability, make it an attractive candidate for developing non-volatile and non-flammable solid or gel-polymer electrolytes. nih.govmdpi.com Future research will focus on synthesizing novel polyelectrolytes where the this compound moiety is integrated into a polymer backbone. Such materials could function as solid-state electrolytes, mitigating the leakage and flammability risks associated with current battery technologies. nih.gov Furthermore, the tunability of these phosphonium-based materials could allow for their use in other electrochemical devices, such as sensors, capacitors, and fuel cells, where ion transport and stability are critical. sustainable-bio.com
Advancements Towards Enhanced Sustainability and Industrial Viability
The principles of green chemistry are guiding future research into the production and application of this compound. A key focus is the development of more sustainable synthesis routes for the compound itself and its use to facilitate environmentally benign chemical processes. Phosphonium salts often exhibit greater thermal stability than their nitrogen-based ammonium (B1175870) analogues, which can lead to reduced energy consumption and less degradation during industrial processes. vestachem.comtandfonline.com
Research is also directed at the recyclability and reuse of this compound when used as a catalyst or as a component of an ionic liquid. Developing efficient separation techniques to recover the phosphonium salt post-reaction is crucial for improving the economic and environmental viability of its large-scale use. tandfonline.com Its application as a phase-transfer catalyst or in an ionic liquid medium can enable reactions to proceed in water or under solvent-free conditions, drastically reducing the generation of hazardous waste. shokubai.orgtandfonline.com The industrial preparation of phosphonium-based ionic liquids is an area of active development, aiming to create cost-effective processes that expand their practical application. researchgate.net
Biotechnological and Biomedical Interface Research
While still a nascent field for this compound specifically, the interface between phosphonium salts and biological systems presents a compelling area for future research. Quaternary phosphonium salts, as a class, have been noted for their antimicrobial properties, and investigations are underway to explore the potential of various phosphonium cations, including tetraethylphosphonium, in this regard.
Future studies may focus on designing and synthesizing novel phosphonium-based compounds, derived from this compound, for applications in antimicrobial coatings, biocompatible materials, or as components in drug delivery systems. The ability to modify the structure of the phosphonium salt allows for tuning its biological activity and compatibility. For instance, creating amphiphilic structures could lead to compounds that self-assemble into micelles or vesicles, which are valuable for encapsulating and delivering therapeutic agents. It is important to note that this area is exploratory, with significant research required to establish the efficacy and biocompatibility of any new materials derived from this compound for biomedical use. scbt.com
Q & A
Basic: What are the key physicochemical properties of tetraethylphosphonium bromide relevant to experimental design?
This compound (CAS 4317-07-1) is a quaternary phosphonium salt with molecular formula C₈H₂₀BrP and molecular weight 227.12 g/mol. Key properties include:
- Melting Point : 333–335°C, indicative of thermal stability under standard laboratory conditions .
- Hygroscopicity : Requires storage in anhydrous environments to prevent moisture absorption, which can alter reactivity .
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water, influencing solvent selection for reactions .
Basic: What synthetic routes are commonly employed for laboratory-scale preparation?
The compound is typically synthesized via alkylation of triethylphosphine with ethyl bromide in a controlled, anhydrous environment. Key steps include:
- Reaction Optimization : Stoichiometric excess of ethyl bromide (1.2–1.5 eq.) ensures complete quaternization of the phosphine .
- Purification : Recrystallization from ethanol/acetone mixtures removes unreacted precursors. Purity is verified via melting point analysis and ¹H/³¹P NMR spectroscopy .
Advanced: How can crystallization conditions be optimized for X-ray diffraction analysis?
To obtain single crystals suitable for X-ray diffraction:
- Solvent Selection : Use slow evaporation from a 1:1 acetonitrile/methanol mixture to promote crystal growth .
- Temperature Gradients : Gradual cooling (0.5°C/min) from 50°C to room temperature enhances lattice formation.
- Refinement : SHELXL-2018 refines crystal structures, accounting for anisotropic displacement parameters and hydrogen bonding interactions .
Advanced: How to resolve contradictions in reported thermal decomposition profiles?
Discrepancies in thermal stability data (e.g., decomposition onset at 250°C vs. 300°C) arise from experimental variables. Mitigation strategies include:
- Controlled Atmosphere TGA : Perform thermogravimetric analysis under nitrogen to minimize oxidative decomposition .
- Sample History : Pre-dry samples at 100°C for 24 hours to eliminate moisture-induced artifacts .
- Cross-Validation : Compare with differential scanning calorimetry (DSC) to confirm phase transitions .
Basic: Which spectroscopic techniques characterize this compound?
- Solid-State : X-ray diffraction (XRD) determines crystal structure and lattice parameters .
- Solution-State : ¹H NMR (δ 1.4–1.6 ppm for ethyl groups) and ³¹P NMR (δ 25–30 ppm for phosphonium center) confirm molecular integrity .
- FTIR : Peaks at 2950 cm⁻¹ (C-H stretch) and 1050 cm⁻¹ (P-C stretch) validate functional groups .
Advanced: How does the counterion influence reactivity in nucleophilic substitutions?
The bromide ion’s nucleophilicity and leaving-group ability are critical:
- Solvent Effects : In polar solvents (e.g., DMF), bromide dissociation enhances reactivity with soft nucleophiles (e.g., thiols) .
- Counterion Exchange : Replacing Br⁻ with Cl⁻ (via ion-exchange resins) alters reaction kinetics in SN2 mechanisms, as shown in comparative studies .
Basic: What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Storage : Keep in sealed containers under inert gas (argon) to prevent hygroscopic degradation .
Advanced: How to validate electrochemical stability in ionic liquid applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
